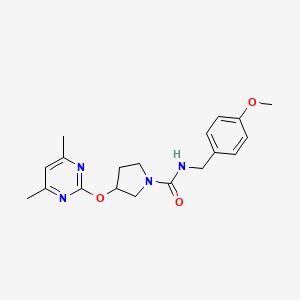

N-(3,5-difluorobenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,5-difluorobenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a pyrrolidine derivative that has been synthesized using several methods, and its mechanism of action has been extensively studied.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

- The compound is used in enantioselective synthesis processes, particularly in the formation of complex organic molecules. For example, a study by Calvez, Chiaroni, and Langlois (1998) discusses its role in synthesizing piperidines from methylpyroglutamate, highlighting its utility in stereochemical control during synthesis processes (Calvez, Chiaroni, & Langlois, 1998).

Crystal Structure Analysis

- Another aspect of this compound's application lies in crystallography and molecular conformation studies. Banerjee et al. (2002) conducted X-ray analysis and AM1 molecular orbital methods on a related compound to understand its crystal structure and molecular conformation, which is crucial for designing antineoplastic agents (Banerjee et al., 2002).

Cytotoxicity and Antineoplastic Potential

- Research by Hassan, Hafez, and Osman (2014) involved synthesizing derivatives of the compound and evaluating their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates its potential use in developing antineoplastic agents (Hassan, Hafez, & Osman, 2014).

Kinase Inhibition

- In medicinal chemistry, the compound has been explored for its role in inhibiting kinases. Schroeder et al. (2009) identified a derivative as a potent Met kinase inhibitor, showing its application in tumor inhibition (Schroeder et al., 2009).

Antiinflammatory and Analgesic Activities

- Ikuta et al. (1987) synthesized derivatives of the compound and evaluated them as potential antiinflammatory and analgesic agents. This underscores its application in the development of new pharmaceuticals (Ikuta et al., 1987).

HIV Research

- The compound's derivatives have also been studied in the context of HIV treatment. Monteagudo et al. (2007) used it in researching potent HIV integrase inhibitors, showing its application in antiviral drug development (Monteagudo et al., 2007).

Wirkmechanismus

Target of Action

It is known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors .

Mode of Action

Similar compounds are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s logp value of 51474 and logD value of 51373 suggest that it is lipophilic, which could influence its absorption and distribution .

Result of Action

Similar compounds have been found to have a variety of biological activities, suggesting that this compound could also have diverse effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound .

Eigenschaften

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O3/c1-26-17-4-2-16(3-5-17)23-11-13(8-18(23)24)19(25)22-10-12-6-14(20)9-15(21)7-12/h2-7,9,13H,8,10-11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZDWRGTRSHONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC(=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2824863.png)

![N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2824865.png)

![6-Phenyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2824866.png)

![3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2824868.png)

![1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2824871.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2824878.png)

![1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2824879.png)

![N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2824881.png)